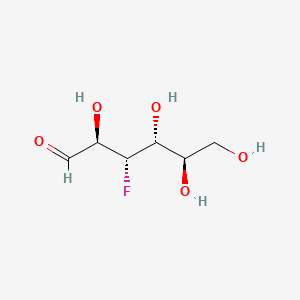
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (3-HPPC) is a cyclic organic compound that has been studied for its potential applications in various scientific fields. It is a naturally occurring compound that can be found in various plant species, and has been studied for its potential use in drug synthesis and other applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
One-Pot Synthesis : A study demonstrated the one-pot synthesis of a compound closely related to 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, highlighting the use of ultrasound irradiation for higher yields and shorter reaction times. This method offers environmental benefits and simplifies the work-up procedure, suggesting its potential for eco-friendly and efficient synthesis of related compounds (Song et al., 2015).
Molecular Docking and Anticancer Potential : Another study focused on the crystal structure and molecular docking studies of a similar compound, exploring its anticancer properties. The compound showed bacterial inhibition and potential as a pharmaceutical agent, indicating its relevance in medicinal chemistry (Kokila, Kiran, & Ramakrishna, 2017).
Baylis–Hillman Reaction and Derivative Synthesis : Research on the Baylis–Hillman reaction involving compounds similar to 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone resulted in the synthesis of indolin-2-ones and polycyclic fused furans. This indicates the compound's utility in creating diverse and complex chemical structures (Basavaiah, Roy, & Das, 2010).
Photophysical Properties
- Triplet State Studies : A study investigated the triplet states of similar compounds, providing insights into their photophysical properties. This research is relevant for understanding the photochemistry of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone and related molecules (Kelly, Mcmurry, & Work, 1990).
Miscellaneous Applications
- Heterocyclization and Bridged Heterocycles Synthesis : Research on the heterocyclization of similar compounds demonstrated the creation of bridged heterocycles, showing the versatility of these compounds in synthesizing novel chemical structures (Majumdar, Samanta, & Basu, 2003).
- Enantiomerically Enriched Synthesis : A novel synthesis path for enantiomerically enriched derivatives of similar compounds was developed, underscoring its importance as a chiral building block in chemical syntheses (Honda & Endo, 2001).
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-18(17)20/h1-9,12,14,20H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFZATWXZBJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone | |
CAS RN |
15156-56-6, 37209-23-7 |
Source


|
| Record name | 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015156566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-HYDROXYPHENYL)-5-PHENYLCYCLOHEX-2-ENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R315K6G2BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)
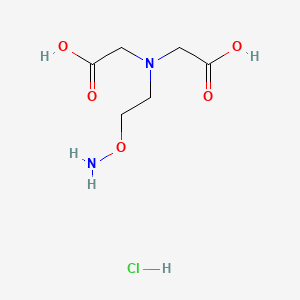
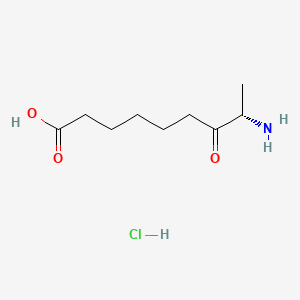
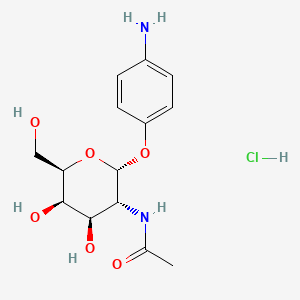
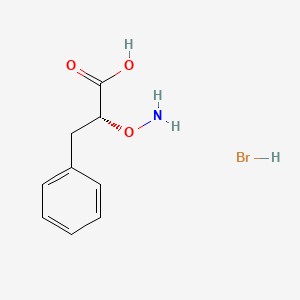

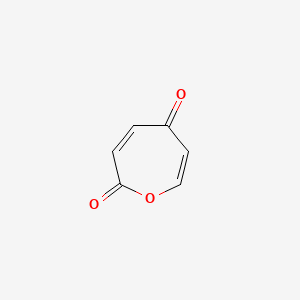
![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/no-structure.png)
